molecular formula C14H15NO5S B1672185 Irosustat CAS No. 288628-05-7

Irosustat

Cat. No. B1672185
M. Wt: 309.34 g/mol
InChI Key: DSLPMJSGSBLWRE-UHFFFAOYSA-N
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Description

Irosustat is an orally active, irreversible, nonsteroidal inhibitor of steroid sulfatase (STS) and a member of the aryl sulfamate ester class of drugs . It has been investigated for the treatment of Metastatic Breast Cancer and Locally Advanced Breast Cancer .


Synthesis Analysis

Irosustat shows non-linear disposition characteristics modelled as maximum binding capacity into the red blood cells . The plasma concentration corresponding to half of the maximum capacity was 32.79 ng/mL . The value of the blood to plasma concentration ratio in linear conditions was 419, indicating very high affinity for the red blood cells .


Molecular Structure Analysis

Irosustat has a molecular formula of C14H15NO5S . It belongs to the class of organic compounds known as cycloheptapyrans, which are organic heterocyclic compounds containing a cycloheptane derivative fused to a pyran .


Chemical Reactions Analysis

Irosustat shows non-linear disposition characteristics modelled as maximum binding capacity into the red blood cells . The plasma concentration corresponding to half of the maximum capacity was 32.79 ng/mL . The value of the blood to plasma concentration ratio in linear conditions was 419, indicating very high affinity for the red blood cells .


Physical And Chemical Properties Analysis

Irosustat has a molecular weight of 309.338 g/mol . It belongs to the class of organic compounds known as cycloheptapyrans, which are organic heterocyclic compounds containing a cycloheptane derivative fused to a pyran .

Scientific Research Applications

1. Irosustat in Breast Cancer Treatment

Irosustat, a steroid sulfatase inhibitor, has shown promising results in the treatment of estrogen receptor-positive (ER+) breast cancer. A study by (Palmieri et al., 2017) reported that irosustat significantly reduced tumor cell proliferation in ER+ breast cancer patients. This was determined using FLT-PET scans to measure the uptake of fluorothymidine, a marker of cell proliferation. Additionally, irosustat was well tolerated by patients, with most adverse events being mild.

2. Steroid Sulfatase Inhibition Mechanism

The structure-activity relationship of Irosustat was explored by (Woo et al., 2011), providing insights into its mechanism as a steroid sulfatase (STS) inhibitor. The study indicated that certain modifications to the structure of Irosustat could enhance its inhibitory potency, thereby contributing to its effectiveness in hormone-dependent cancer therapies.

3. Metabolism and Interaction Potential

Irosustat's metabolism and interaction with other drug-metabolizing enzymes have been studied to understand its pharmacokinetics and potential drug-drug interactions. (Ventura et al., 2011) found that irosustat is extensively metabolized in vitro, with similar profiles across different species. Moreover, (Ventura et al., 2012) revealed that Irosustat does not significantly inhibit or induce the main drug-metabolizing enzymes at clinically relevant concentrations, suggesting a lower potential for drug-drug interactions.

4. Combination Therapy with Aromatase Inhibitors

A study by (Palmieri et al., 2017) examined the effect of adding irosustat to aromatase inhibitor therapy in ER-positive breast cancer patients. The results showed clinical benefits with an acceptable safety profile, supporting the potential of irosustat in combination therapies.

5. Dose Optimization in Breast Cancer

The optimal biological dose of irosustat for estrogen receptor-positive breast cancer was determined in a study by (Coombes et al., 2013). The study established a recommended dose of 40 mg, which showed significant STS inhibition and corresponding endocrine suppression.

Safety And Hazards

Irosustat is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

There is good evidence to suggest that STS inhibitors like Irosustat may provide benefits in patients with colorectal and ovarian cancer, and in treating endometriosis . A number of second- and third-generation inhibitors have been developed, together with single molecules that possess aromatase–STS inhibitory properties . The further development of potent STS inhibitors will allow their potential therapeutic value to be explored in a variety of hormone-dependent cancers and possibly other non-oncological conditions .

properties

IUPAC Name

(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLPMJSGSBLWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183059
Record name Irosustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irosustat

CAS RN

288628-05-7
Record name 6,7,8,9,10,11-Hexahydro-6-oxobenzo[b]cyclohepta[d]pyran-3-yl sulfamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288628-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irosustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288628057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irosustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Irosustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IROSUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366037O6O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
330
Citations
LWL Woo, D Ganeshapillai, MP Thomas… - …, 2011 - Wiley Online Library
… Other modifications made to Irosustat were found to either abolish or significantly weaken its … Irosustat with N,N-dimethylformamide (DMF) was isolated, and crystal structures of Irosustat …
C Palmieri, A Januszewski, S Stanway… - Expert review of …, 2011 - Taylor & Francis
… Irosustat has been used in two Phase I studies that recruited … In the first Phase I trial of irosustat, irosustat was administered … The median inhibition of STS activity by irosustat was 98% in …
Number of citations: 40 www.tandfonline.com
RC Coombes, F Cardoso, N Isambert… - Breast cancer research …, 2013 - Springer
… dose of irosustat with a 7-day observation period; followed by a daily oral dose of irosustat for 28 days; and an extension phase, in which the daily oral dose of irosustat was continued at …
Number of citations: 36 link.springer.com
P Pautier, I Vergote, F Joly, B Melichar… - International Journal of …, 2017 - ijgc.bmj.com
… Irosustat, a potent inhibitor of STS, has been shown to inhibit … of irosustat in endometrial cancer. This study aimed to determine the antitumor efficacy, tolerability, and safety of irosustat …
Number of citations: 39 ijgc.bmj.com
C Palmieri, RC Stein, X Liu, E Hudson… - Breast cancer research …, 2017 - Springer
Purpose Irosustat is a first-generation, orally active, irreversible steroid sulfatase inhibitor. We performed a multicentre, open label phase II trial of the addition of Irosustat to a first-line …
Number of citations: 43 link.springer.com
V Ventura, J Solà, C Celma, C Peraire… - Drug metabolism and …, 2011 - ASPET
Irosustat is a novel steroid sulfatase inhibitor for hormone-… study the in vitro metabolism of irosustat, including its metabolic … Irosustat was extensively metabolized in vitro, showing similar …
Number of citations: 15 dmd.aspetjournals.org
C Palmieri, R Szydlo, M Miller, L Barker… - Breast Cancer Research …, 2017 - Springer
… Steroid sulfatase (STS) is involved in oestrogen biosynthesis and irosustat is … irosustat was undertaken in estrogen receptor-positive (ER+) breast cancer to assess the effect of irosustat …
Number of citations: 27 link.springer.com
P Pautier, FJ Lobbedez, B Melichar, E Kutarska… - Annals of …, 2012 - Elsevier
… to explore the safety and efficacy of irosustat as a single agent in advanced/recurrent EC. … This study demonstrates clinical benefit of hormonal treatment (irosustat and MA) in selected …
Number of citations: 7 www.sciencedirect.com
R Siddiqui, M Rawas-Qalaji, MI El-Gamal, S Sajeev… - Antibiotics, 2023 - mdpi.com
… For the first time, here we evaluated the effects of the anticancer drugs Irosustat and … of Irosustat and STX140 against WI-38 normal lung cells. At 10 µM concentration, Irosustat and …
Number of citations: 2 www.mdpi.com
ZP Parra-Guillen, JM Cendrós Carreras… - Pharmaceutical …, 2015 - Springer
Purpose Irosustat is the ‘first-in-class’ irreversible potent steroid sulphatase inhibitor with lack of oestrogenic activity. The objective of this work was to develop a population model …
Number of citations: 7 link.springer.com

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